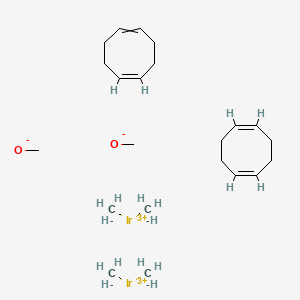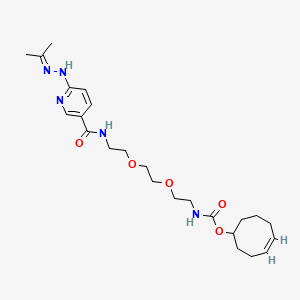
HyNic-PEG2-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is particularly valuable for the selective labeling and modification of biomolecules such as proteins, peptides, and nucleic acids in research and diagnostic applications . The hydrazinonicotinamide group provides a specific site for covalent attachment to aldehyde or ketone-containing biomolecules, while the polyethylene glycol spacer enhances solubility and biocompatibility. The trans-cyclooctene group enables subsequent bioorthogonal reactions with tetrazines, allowing for specific and rapid labeling or modification of target molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-TCO involves several steps. The hydrazinonicotinamide group is first synthesized and then linked to a polyethylene glycol chain. The final step involves the attachment of the trans-cyclooctene group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
HyNic-PEG2-TCO undergoes several types of chemical reactions, including:
Bioorthogonal Reactions: The trans-cyclooctene group reacts with tetrazines in an inverse electron demand Diels-Alder reaction (iEDDA), which is highly specific and rapid.
Covalent Attachment: The hydrazinonicotinamide group forms covalent bonds with aldehyde or ketone-containing biomolecules, creating stable hydrazone linkages.
Common Reagents and Conditions
Reagents: Tetrazines for bioorthogonal reactions, aldehydes, and ketones for covalent attachment.
Conditions: Mild temperatures, typically in aqueous or organic solvents, depending on the specific reaction.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently attached to target biomolecules, enabling their selective labeling and modification .
Wissenschaftliche Forschungsanwendungen
HyNic-PEG2-TCO has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of HyNic-PEG2-TCO involves its ability to form covalent bonds with specific biomolecules. The hydrazinonicotinamide group reacts with aldehyde or ketone groups to form stable hydrazone linkages. The trans-cyclooctene group undergoes bioorthogonal reactions with tetrazines, enabling rapid and specific labeling or modification of target molecules . These reactions are highly specific and do not interfere with other biological processes, making this compound an ideal tool for bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HyNic-PEG2-FA: A similar compound used in radiolabeling for tumor imaging.
HyNic-PEG2-NHS: Another bioconjugation reagent with similar properties but different functional groups.
Uniqueness
HyNic-PEG2-TCO is unique due to its combination of hydrazinonicotinamide, polyethylene glycol, and trans-cyclooctene groups. This combination allows for highly specific and rapid bioorthogonal reactions, making it particularly valuable for applications requiring precise and efficient labeling or modification of biomolecules .
Eigenschaften
Molekularformel |
C24H37N5O5 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+ |
InChI-Schlüssel |
FQSCUAUGUCLBSR-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C |
Kanonische SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
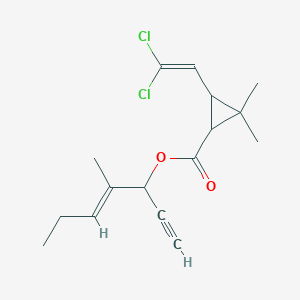
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)


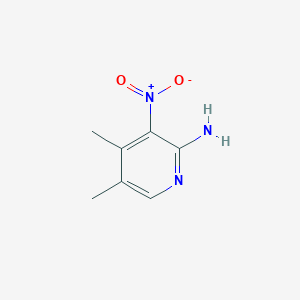
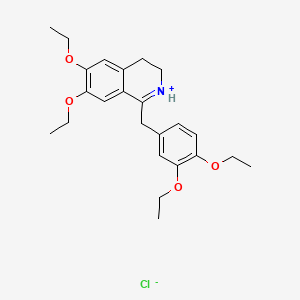
![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)
![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
